molecular formula C16H20N2O2S B11373547 N-(2-butoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-(2-butoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B11373547
M. Wt: 304.4 g/mol
InChI Key: HQAGBVIZSDUJST-UHFFFAOYSA-N
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Description

N-(2-butoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is an organic compound that belongs to the class of thiazole derivatives It is characterized by the presence of a thiazole ring, a butoxyphenyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Butoxyphenyl Group: The butoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a butoxyphenyl halide reacts with a suitable nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to minimize side reactions and maximize product formation.

Chemical Reactions Analysis

Types of Reactions

N-(2-butoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or the thiazole ring to a dihydrothiazole.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, dihydrothiazoles

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-(2-butoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-butoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

N-(2-butoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

N-(2-butoxyphenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H20N2O2S/c1-4-5-10-20-14-9-7-6-8-13(14)18-16(19)15-11(2)17-12(3)21-15/h6-9H,4-5,10H2,1-3H3,(H,18,19)

InChI Key

HQAGBVIZSDUJST-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C2=C(N=C(S2)C)C

Origin of Product

United States

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